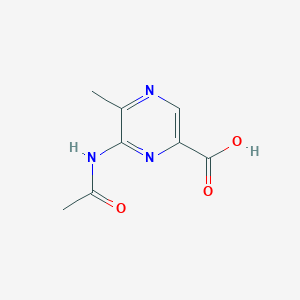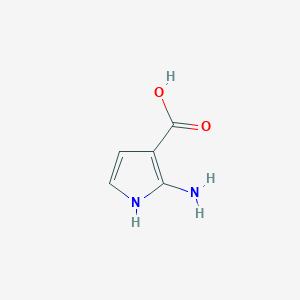
3-(Ethoxycarbonyl)-5-hydroxybenzoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Ethoxycarbonyl)-5-hydroxybenzoic acid is an organic compound with the molecular formula C10H10O5 It is a derivative of benzoic acid, featuring an ethoxycarbonyl group at the 3-position and a hydroxyl group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethoxycarbonyl)-5-hydroxybenzoic acid can be achieved through several methods. One common approach involves the esterification of 5-hydroxybenzoic acid with ethyl chloroformate in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .
Industrial Production Methods
Industrial production of 3-(Ethoxycarbonyl)-5-hydroxybenzoic acid often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of catalysts and automated systems helps in achieving consistent product quality and minimizing production costs .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Ethoxycarbonyl)-5-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carboxyl group, resulting in the formation of 3-(Ethoxycarbonyl)-5-carboxybenzoic acid.
Reduction: The ester group can be reduced to an alcohol, yielding 3-(Hydroxymethyl)-5-hydroxybenzoic acid.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: 3-(Ethoxycarbonyl)-5-carboxybenzoic acid
Reduction: 3-(Hydroxymethyl)-5-hydroxybenzoic acid
Substitution: Various alkyl and acyl derivatives
Applications De Recherche Scientifique
3-(Ethoxycarbonyl)-5-hydroxybenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(Ethoxycarbonyl)-5-hydroxybenzoic acid involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ethoxycarbonyl group can undergo hydrolysis, releasing ethanol and forming the corresponding carboxylic acid, which can further interact with enzymes and receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Ethoxycarbonyl)-5-hydroxyimino-2-methyl-4-oxonaphtho[1,2-b]furan
- 3-(Ethoxycarbonyl)-5-hydroxyimino-2-methyl-4-oxo-1-phenylbenzo[g]indole
Uniqueness
3-(Ethoxycarbonyl)-5-hydroxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C10H10O5 |
|---|---|
Poids moléculaire |
210.18 g/mol |
Nom IUPAC |
3-ethoxycarbonyl-5-hydroxybenzoic acid |
InChI |
InChI=1S/C10H10O5/c1-2-15-10(14)7-3-6(9(12)13)4-8(11)5-7/h3-5,11H,2H2,1H3,(H,12,13) |
Clé InChI |
NSDCINLDXHWOFO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=CC(=C1)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Imidazo[1,2-a]pyrimidine-2-carboxamide](/img/structure/B13122563.png)
![(3aR,4aR,8R,8aR,9aR)-8-Hydroxy-8a-methyl-3,5-dimethylenedecahydronaphtho[2,3-b]furan-2(3H)-one](/img/structure/B13122573.png)


![2,8-Diethyl-7,8-dihydropyrido[2,3-d]pyrimidin-5(6H)-one](/img/structure/B13122582.png)

![N,N-Diphenylthiazolo[5,4-D]pyrimidine-2,7-diamine](/img/structure/B13122600.png)

![1'-(2,4-Dichlorobenzyl)spiro[piperidine-4,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one hydrochloride](/img/structure/B13122610.png)
![7'-Bromo-5'-chlorospiro[cyclopropane-1,3'-indoline]](/img/structure/B13122617.png)
![2-[2-[Carboxymethyl(2-chloroethyl)amino]ethyl-(2-chloroethyl)amino]acetic acid;dihydrochloride](/img/structure/B13122623.png)


![Methyl 3,7-dichloropyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B13122649.png)
